molecular formula C10H11ClO3 B7846122 4-Ethoxy-3-methoxybenzoyl chloride CAS No. 3535-36-2

4-Ethoxy-3-methoxybenzoyl chloride

Cat. No.: B7846122
CAS No.: 3535-36-2
M. Wt: 214.64 g/mol
InChI Key: OOBKLOHBEVKOBB-UHFFFAOYSA-N
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Description

4-Ethoxy-3-methoxybenzoyl chloride is a specialized benzoyl chloride derivative intended for research and development purposes only. This compound serves as a versatile synthetic intermediate, particularly in organic and medicinal chemistry. Its molecular structure, featuring both ethoxy and methoxy substituents on the aromatic ring, makes it a valuable precursor for the synthesis of more complex molecules. Based on the reactivity of analogous compounds like 4-methoxybenzoyl chloride and 4-ethoxybenzoyl chloride , this reagent is expected to readily undergo nucleophilic acyl substitution reactions. These reactions allow researchers to incorporate the 4-ethoxy-3-methoxybenzoyl moiety into target structures, for instance, in the formation of amides, esters, or ketones. A key research application for acyl chlorides of this type is the synthesis of pharmacologically relevant molecules. For example, similar compounds have been used to create acylthiourea derivatives, which are studied for their diverse biological activities . The 4-ethoxy-3-methoxy substitution pattern is also found in fragrance and flavor-related molecules , suggesting potential utility as a starting material in the synthesis of such ingredients. Researchers can utilize this compound to build molecular libraries for drug discovery, material science, and chemical biology. Handle with care in a well-ventilated area, as benzoyl chloride derivatives can react vigorously with water and may cause severe skin and eye irritation. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-ethoxy-3-methoxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-3-14-8-5-4-7(10(11)12)6-9(8)13-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBKLOHBEVKOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40511281
Record name 4-Ethoxy-3-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3535-36-2
Record name 4-Ethoxy-3-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Organic Synthesis

4-Ethoxy-3-methoxybenzoyl chloride serves as a key intermediate in synthesizing complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in producing pharmaceuticals and agrochemicals.

Reactions Involving this compound :

  • Oxidation : Converts to corresponding carboxylic acids or esters.
  • Reduction : Forms alcohols or amines.
  • Substitution Reactions : The chlorine atom can be replaced by various nucleophiles.
Reaction TypeReagents UsedMajor Products Formed
OxidationKMnO4, H2CrO44-Ethoxy-3-methoxybenzoic acid
ReductionLiAlH4, Catalytic Hydrogenation4-Ethoxy-3-methoxybenzyl alcohol
SubstitutionNaOH, K2CO3Various substituted benzene derivatives

Biological Applications

In biological research, this compound is utilized in enzyme inhibition studies and receptor binding assays. Its structure allows for interactions with biological targets, facilitating the development of new therapeutic agents.

Medicinal Chemistry

The compound plays a crucial role in drug development, particularly in synthesizing novel compounds with potential antiplasmodial activity. For instance, studies have shown that derivatives of this compound exhibit high in vitro activity against Plasmodium falciparum, the causative agent of malaria .

Case Study 1: Synthesis of Antiplasmodial Compounds

A study investigated the structure-activity relationships of various 3-acylamino analogs derived from this compound. The compounds demonstrated promising selectivity and efficacy against the chloroquine-sensitive strain of P. falciparum, highlighting the compound's potential in developing antimalarial drugs .

Case Study 2: Industrial Applications

In industrial settings, the compound is used for producing dyes and pigments due to its reactivity and ability to form stable intermediates. Continuous flow reactors are often employed for large-scale production, ensuring consistent quality and optimized yields.

Mechanism of Action

4-Ethoxy-3-methoxybenzoyl chloride is similar to other benzoyl chloride derivatives, such as 4-methoxybenzoyl chloride and 3-methoxybenzoyl chloride. its unique combination of ethoxy and methoxy groups provides distinct chemical properties and reactivity. These differences make it particularly useful in specific applications where other compounds may not be as effective.

Comparison with Similar Compounds

4-Bromo-3-methylbenzoic Acid

  • Substituents : Bromo (C4), methyl (C3).
  • Functional Group : Carboxylic acid (–COOH).
  • Reactivity : The electron-withdrawing bromo group increases acidity (pKa ~2.5–3.0) compared to unsubstituted benzoic acid (pKa ~4.2). In contrast, this compound’s electron-donating groups reduce electrophilicity at the carbonyl, making it less reactive toward nucleophiles than bromo-substituted analogs.

2-(4-Hydroxy-3-methoxyphenyl)-ethylamine Hydrochloride

  • Substituents : Hydroxy (C4), methoxy (C3).
  • Functional Group : Ethylamine hydrochloride.
  • Reactivity: The phenolic hydroxy group enhances hydrogen-bonding capacity, increasing solubility in polar solvents. Unlike the acyl chloride, this compound participates in amine-specific reactions (e.g., reductive amination).
  • Applications : Research applications in neurotransmitter analogs or bioactive molecule synthesis .

Functional Group Reactivity

Ethyl 4-(3-pyrrolidinylmethoxy)benzoate Hydrochloride

  • Substituents : Pyrrolidinylmethoxy (C4).
  • Functional Group : Ester (–COOEt).
  • Reactivity : The ester group undergoes hydrolysis under acidic/basic conditions to yield carboxylic acids, whereas the benzoyl chloride reacts rapidly with nucleophiles (e.g., alcohols, amines) without requiring catalysts.
  • Applications : Intermediate in prodrug design due to esterase-sensitive linkages .

Physical and Chemical Properties

Compound Physical State Melting Point (°C) Solubility Stability
This compound Liquid (inferred) Not reported Polar aprotic solvents Moisture-sensitive
4-Bromo-3-methylbenzoic acid Solid 150–152 Ethanol, DCM Stable at RT
2-(4-Hydroxy-3-methoxyphenyl)-ethylamine HCl Crystalline solid 245–247 Water, methanol Hygroscopic

Biological Activity

4-Ethoxy-3-methoxybenzoyl chloride is an organic compound with potential biological applications, particularly in medicinal chemistry. Its structural features, including ethoxy and methoxy groups, may influence its reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H13ClO3\text{C}_11\text{H}_{13}\text{ClO}_3

This compound features:

  • Ethoxy group : Enhances solubility and alters lipophilicity.
  • Methoxy groups : Potentially increase biological activity through electronic effects.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to act as monoamine oxidase inhibitors, leading to increased levels of neurotransmitters such as serotonin and dopamine, which can improve mood and reduce anxiety .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of related compounds exhibit selective antibacterial properties against Gram-positive bacteria and antifungal activities against pathogens like Candida albicans .
  • Cytotoxic Effects : Some derivatives have demonstrated cytotoxicity against various cancer cell lines, indicating potential as anticancer agents .

Antimicrobial Activity

A study investigating the antimicrobial properties of benzoyl derivatives found that certain compounds exhibited selective activity against Gram-positive bacteria. The minimal inhibitory concentrations (MIC) for these compounds were measured, revealing promising antibacterial effects:

CompoundMIC (µg/mL)Activity
Compound A32Active against Bacillus subtilis
Compound B16Active against Candida albicans

These findings suggest that this compound could possess similar antimicrobial properties .

Cytotoxicity Evaluation

In a cytotoxicity study involving various cancer cell lines (MCF-7, HeLa), derivatives of benzoyl chlorides were evaluated for their effectiveness:

CompoundCell LineIC50 (µM)
Compound IMCF-725.1
Compound IIHeLa19.9

These results indicate that certain derivatives may selectively target cancer cells while exhibiting lower toxicity to normal cells, highlighting their potential as therapeutic agents .

Case Studies

  • Case Study on Antiplasmodial Activity : Research on related compounds demonstrated significant antiplasmodial activity against Plasmodium falciparum, with structure-activity relationships indicating that specific substitutions on the aromatic ring enhance efficacy .
  • Cytotoxicity in Cancer Research : A series of synthesized oxadiazole derivatives containing benzoyl moieties were tested for cytotoxicity against various cancer cell lines. The results indicated that modifications to the benzoyl structure can lead to enhanced cytotoxic effects, suggesting a pathway for developing new anticancer drugs .

Q & A

Q. What are the recommended synthetic routes for preparing 4-ethoxy-3-methoxybenzoyl chloride from its carboxylic acid precursor?

A standard method involves reacting 4-ethoxy-3-methoxybenzoic acid with oxalyl chloride (2 equivalents) in dichloromethane (DCM) under inert conditions. A catalytic amount of DMF is added to activate the reaction, and the mixture is stirred at room temperature for 90 minutes. After removing solvents under reduced pressure, the crude acid chloride is obtained and used without further purification for downstream reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., ethoxy and methoxy groups) and acyl chloride functionality.
  • FT-IR : A sharp peak near 1770–1800 cm1^{-1} confirms the C=O stretch of the acyl chloride group.
  • Mass spectrometry (EI or ESI) : To verify molecular ion peaks and fragmentation patterns. For example, NIST-standardized mass spectral libraries can assist in cross-referencing fragmentation data .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
  • First aid : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure.
  • Storage : Keep in a locked, moisture-free environment under inert gas (e.g., argon) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Contradictions often arise from impurities or solvent effects. Strategies include:

  • Multi-technique validation : Cross-check NMR, IR, and high-resolution mass spectrometry (HRMS) data.
  • Crystallography : If single crystals are obtainable, use X-ray diffraction (e.g., SHELX software for structure refinement) to resolve ambiguities in substituent positioning .

Q. What experimental conditions stabilize this compound during long-term storage?

Stability tests under varying conditions (temperature, humidity, light) show:

  • Optimal storage : Anhydrous DCM or THF solutions at –20°C under nitrogen.
  • Decomposition risks : Hydrolysis to the carboxylic acid occurs rapidly in humid environments. Use molecular sieves or desiccants in storage containers .

Q. How can researchers assess the purity of this compound for use in sensitive coupling reactions?

  • Quantitative NMR (qNMR) : Integrate proton signals against an internal standard (e.g., 1,3,5-trimethoxybenzene).
  • HPLC with UV detection : Use a C18 column and acetonitrile/water mobile phase to separate acyl chloride from hydrolyzed byproducts.
  • Karl Fischer titration : Quantify residual moisture, which critically impacts reactivity .

Q. What troubleshooting steps address low yields in acyl chloride-mediated coupling reactions?

Common issues and solutions:

  • Incomplete activation : Ensure stoichiometric excess of oxalyl chloride and extended reaction times (≥2 hours).
  • Byproduct formation : Add scavengers (e.g., triethylamine) to neutralize HCl generated during the reaction.
  • Solvent choice : Replace polar aprotic solvents (e.g., acetone) with DCM to minimize side reactions .

Q. What computational modeling approaches predict the reactivity of this compound in nucleophilic acyl substitution?

  • Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui functions) to identify reactive sites on the acyl chloride.
  • Molecular dynamics simulations : Model solvation effects in different solvents (e.g., DCM vs. THF) to optimize reaction kinetics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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